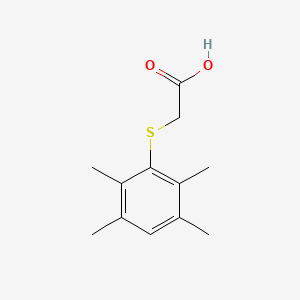![molecular formula C8H8N2O5Se B13753530 2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol CAS No. 62559-23-3](/img/structure/B13753530.png)
2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHANOL,2-[(2,4-DINITROPHENYL)SELENO]-: is a chemical compound with the molecular formula C8H8N2O5Se and a molecular weight of 291.12 g/mol . This compound is known for its unique structure, which includes a seleno group attached to a 2,4-dinitrophenyl ring, making it an interesting subject for various chemical studies .
Méthodes De Préparation
The synthesis of ETHANOL,2-[(2,4-DINITROPHENYL)SELENO]- typically involves the reaction of 2,4-dinitrophenyl selenide with ethanol under controlled conditions . The reaction conditions often require a catalyst and specific temperature settings to ensure the proper formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
ETHANOL,2-[(2,4-DINITROPHENYL)SELENO]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different seleno compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The seleno group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
ETHANOL,2-[(2,4-DINITROPHENYL)SELENO]- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of ETHANOL,2-[(2,4-DINITROPHENYL)SELENO]- involves its interaction with molecular targets through its seleno and nitro groups . These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context . The compound’s effects are mediated by its ability to form reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
ETHANOL,2-[(2,4-DINITROPHENYL)SELENO]- can be compared with other similar compounds such as:
2,4-Dinitrophenyl selenide: Lacks the ethanol group but shares the dinitrophenyl and seleno groups.
2-Hydroxyethyl 2,4-dinitrophenyl selenide: Similar structure but with variations in the functional groups attached to the phenyl ring.
The uniqueness of ETHANOL,2-[(2,4-DINITROPHENYL)SELENO]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
62559-23-3 |
|---|---|
Formule moléculaire |
C8H8N2O5Se |
Poids moléculaire |
291.13 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)selanylethanol |
InChI |
InChI=1S/C8H8N2O5Se/c11-3-4-16-8-2-1-6(9(12)13)5-7(8)10(14)15/h1-2,5,11H,3-4H2 |
Clé InChI |
WDVQOFKYOHOGKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[Se]CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)
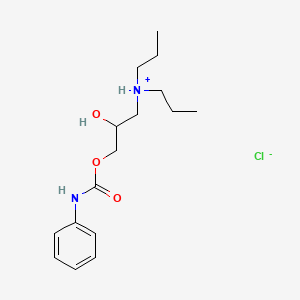
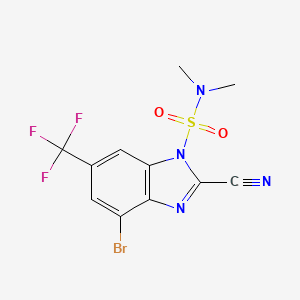
![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)

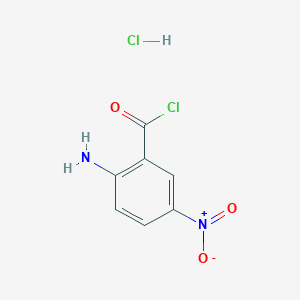
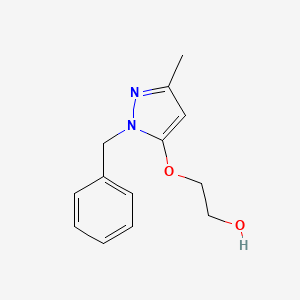
![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)

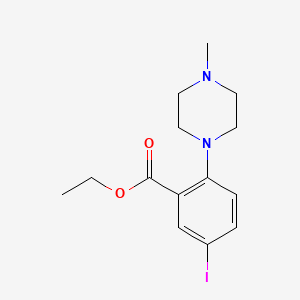
![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)

